molecular formula C9H5Cl2N B1427702 1,8-Dichloroisoquinoline CAS No. 848841-64-5

1,8-Dichloroisoquinoline

Cat. No.: B1427702
CAS No.: 848841-64-5
M. Wt: 198.05 g/mol
InChI Key: SPANHWVVFLSTMH-UHFFFAOYSA-N
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Description

1,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N and a molecular weight of 198.05 g/mol . This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dichloroisoquinoline can be synthesized through various methods. One common synthetic route involves the chlorination of isoquinoline. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions . Another method involves the cyclization of appropriate precursors in the presence of chlorinating agents.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or distillation techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dichloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,8-Dichloroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dichloroisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and the functional groups present. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,8-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

1,8-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPANHWVVFLSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743319
Record name 1,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-64-5
Record name 1,8-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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